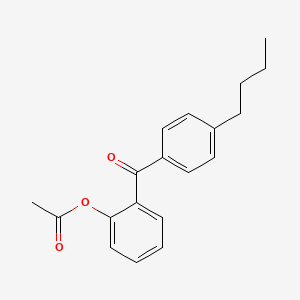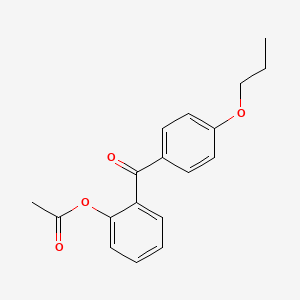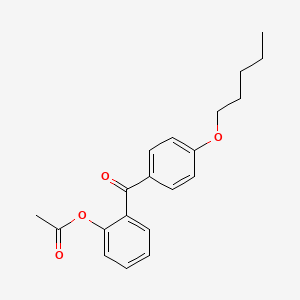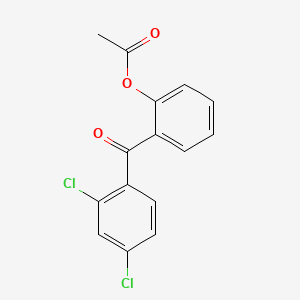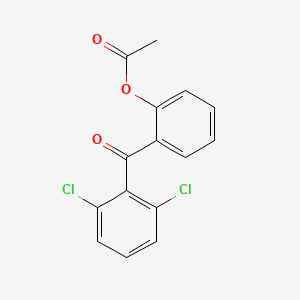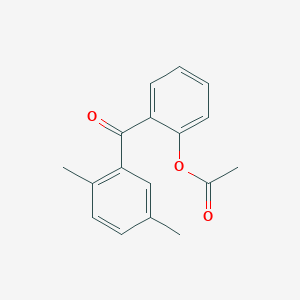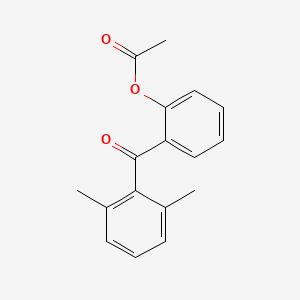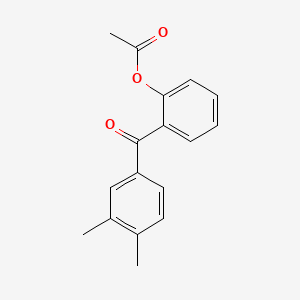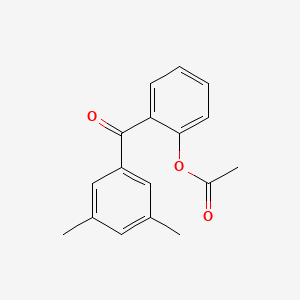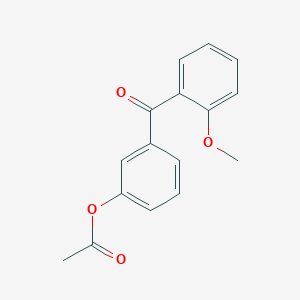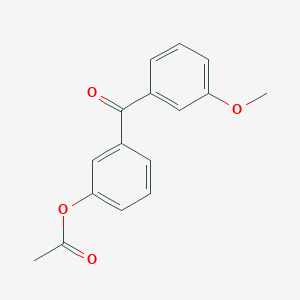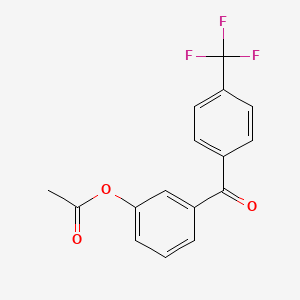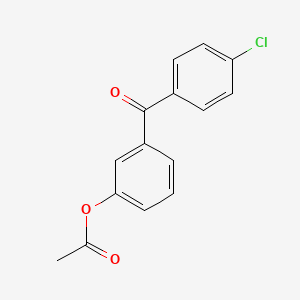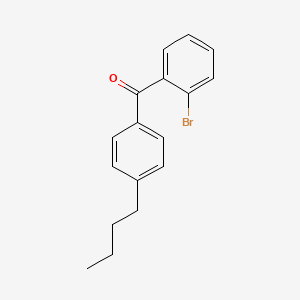
2-Bromo-4'-n-butylbenzophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4’-n-Butylbenzophenone: is an organic compound with the molecular formula C17H17BrO It is a derivative of benzophenone, where the phenyl ring is substituted with a bromine atom at the second position and an n-butyl group at the fourth position
Applications De Recherche Scientifique
Chemistry: 2-Bromo-4’-n-Butylbenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of other substituted benzophenones and related compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-n-Butylbenzophenone can be achieved through a multi-step process involving the bromination of benzophenone followed by the introduction of the n-butyl group. One common method involves the Friedel-Crafts acylation reaction, where benzophenone is reacted with bromine in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the bromine atom. Subsequently, the n-butyl group can be introduced through a Grignard reaction, where the brominated benzophenone is reacted with n-butylmagnesium bromide.
Industrial Production Methods: Industrial production of 2-Bromo-4’-n-Butylbenzophenone typically involves large-scale Friedel-Crafts acylation followed by Grignard reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Bromo-4’-n-Butylbenzophenone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The bromine atom in 2-Bromo-4’-n-Butylbenzophenone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzophenone derivatives with carboxylic acid or ketone functional groups.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzophenone derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of 2-Bromo-4’-n-Butylbenzophenone involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom and the carbonyl group play crucial roles in determining the reactivity and selectivity of the compound. The n-butyl group can influence the compound’s solubility and steric properties, affecting its overall behavior in different environments.
Comparaison Avec Des Composés Similaires
2-Bromo-4’-methylbenzophenone: Similar structure but with a methyl group instead of an n-butyl group.
4-Bromo-4’-n-butylbenzophenone: Bromine atom at the fourth position instead of the second position.
2-Chloro-4’-n-butylbenzophenone: Chlorine atom instead of bromine.
Uniqueness: 2-Bromo-4’-n-Butylbenzophenone is unique due to the specific positioning of the bromine and n-butyl groups, which can significantly influence its chemical reactivity and physical properties. The presence of the bromine atom at the second position makes it a versatile intermediate for further functionalization, while the n-butyl group enhances its solubility in organic solvents.
Propriétés
IUPAC Name |
(2-bromophenyl)-(4-butylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBWELWQCIDCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641749 |
Source


|
| Record name | (2-Bromophenyl)(4-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-17-4 |
Source


|
| Record name | Methanone, (2-bromophenyl)(4-butylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64358-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)(4-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
